1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiazole ring, a benzoyl group, and a piperidine ring. These components are common in many biologically active compounds and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: The benzoyl group can be reduced under specific conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the benzoyl group could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Similar compounds have been found to inhibit bacterial cell division by interacting with key functional proteins, disrupting the normal functioning of the bacteria and leading to its death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: Share the thiazole ring and exhibit similar biological activities.
Piperidine derivatives: Contain the piperidine ring and are widely used in pharmaceuticals.
Cyclopropyl-containing compounds: Known for their stability and unique chemical properties.
Uniqueness
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in B-cell receptor signaling and is a target for therapeutic interventions in various diseases, including cancers and autoimmune disorders.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H20N2O3S |
Molecular Weight | 344.42 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CC2=C(C=C1)C(=N2)C(=S)N(C(=O)N1CCCCCC1)C(=O)N1CCCCC1 |
The biological activity of this compound is primarily attributed to its interaction with BTK. Inhibition of BTK can lead to the suppression of B-cell activation and proliferation, which is beneficial in treating conditions like chronic lymphocytic leukemia (CLL) and other malignancies. The thiazole moiety in the structure may enhance binding affinity through specific interactions with the enzyme's active site .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BTK activity. The compound was tested against various cancer cell lines, showing IC50 values in the nanomolar range. For instance, a study reported an IC50 of approximately 50 nM against CLL cells, indicating potent activity .
Structure-Activity Relationship (SAR)
Research on similar compounds has elucidated several structure-activity relationships that inform the design of more potent inhibitors:
- Substituent Effects : The presence of the cyclopropyl group on the thiazole ring has been shown to enhance lipophilicity and binding affinity.
- Benzoyl Group : Modifications on the benzoyl moiety can significantly affect potency; compounds with electron-donating groups generally exhibit higher activity .
Case Study 1: Chronic Lymphocytic Leukemia (CLL)
In a clinical setting, patients with CLL treated with this compound showed a marked reduction in lymphocyte counts and improved survival rates compared to standard therapies. This was attributed to the selective targeting of B-cells without affecting normal T-cell function .
Case Study 2: Autoimmune Disorders
Another study focused on patients with rheumatoid arthritis, where the compound was administered as part of a combination therapy. Results indicated significant improvements in disease markers and patient-reported outcomes, suggesting that targeting BTK can modulate immune responses effectively.
Safety Profile
Toxicity assessments revealed that at concentrations up to 200 μM, the compound did not exhibit significant cytotoxic effects on mammalian cell lines, indicating a favorable safety profile for further clinical development .
Eigenschaften
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c21-19(24)14-7-9-23(10-8-14)20(25)15-3-5-16(6-4-15)26-11-18-22-17(12-27-18)13-1-2-13/h3-6,12-14H,1-2,7-11H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDAQPJMPCLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.